5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-acetylenic oximes with suitable reagents under moderate conditions. For instance, the use of AuCl3 as a catalyst can facilitate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are often preferred due to their lower toxicity and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to the oxazole ring.
Thiazole: Contains a sulfur atom instead of oxygen, offering different chemical properties.
Oxadiazole: Features two nitrogen atoms in the ring, providing unique reactivity.
Uniqueness
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHASALJQXUACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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